molecular formula C19H33NO4S B7456422 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

Cat. No.: B7456422
M. Wt: 371.5 g/mol
InChI Key: UWMGHBLAVPTRJH-UHFFFAOYSA-N
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Description

2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of 2,5-diethoxy-4-methylbenzene followed by the introduction of the N,N-bis(2-methylpropyl) group. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anti-cancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anti-cancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-diethoxy-4-methylbenzene-1-sulfonamide: Lacks the N,N-bis(2-methylpropyl) group, which may affect its biological activity.

    4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide: Lacks the diethoxy groups, which may influence its chemical reactivity.

Uniqueness

2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO4S/c1-8-23-17-11-19(18(24-9-2)10-16(17)7)25(21,22)20(12-14(3)4)13-15(5)6/h10-11,14-15H,8-9,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMGHBLAVPTRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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